molecular formula C29H44O4 B086577 Diosgenin acetate CAS No. 1061-54-7

Diosgenin acetate

Cat. No. B086577
CAS RN: 1061-54-7
M. Wt: 456.7 g/mol
InChI Key: CZCROZIJKBXZDP-IKEOEMBBSA-N
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Description

Diosgenin is a steroidal sapogenin that occurs abundantly in plants such as Dioscorea alata, Smilax China, and Trigonella foenum graecum . This bioactive phytochemical is used as an important starting material for the preparation of several steroidal drugs in the pharmaceutical industry . It has shown high potential in the treatment of various disorders such as cancer, hypercholesterolemia, inflammation, and several types of infections .


Synthesis Analysis

Diosgenin is a well-known steroidal sapogenin which originated by the hydrolysis of the saponin dioscin . It can be obtained from several plants, namely, from Dioscorea, Trigonella, Costus . Most of the therapeutically useful steroidal drugs, including sex hormones and corticosteroids, are produced in a semisynthetic fashion from natural precursors and predominantly from diosgenin .


Molecular Structure Analysis

The molecular structure of Diosgenin is complex and detailed information can be found in various scientific resources .


Chemical Reactions Analysis

The ring opening reaction of diosgenin acetate in presence of Lewis acids and trimethylsilyl azide was explored as a facile approach to the synthesis of an open chain derivative with a nitrogen-containing substituent at C26 .

Scientific Research Applications

  • Cholesterol Metabolism Regulation : Diosgenin impairs the intestinal absorption of cholesterol without affecting bile acids absorption. It increases the conversion of acetate to cholesterol, slightly reducing sterol catabolism (Díaz Zagoya, Laguna, & Guzmán-García, 1971).

  • Treatment for Type II Diabetes Mellitus : Diosgenin acts as an inhibitor of α-amylase and α-glucosidase, showing promise as a novel drug candidate for type II diabetes (Ghosh et al., 2014).

  • Cognitive Impairment Mitigation in Diabetes : Diosgenin ameliorates cognitive deficits in diabetic animals by reducing oxidative stress and inflammation, and possibly improving cholinergic function and neuroprotection (Mahmoudi et al., 2020).

  • Megakaryocytic Differentiation Inducer : Diosgenin induces morphological and biochemical changes characteristic of megakaryocyte cells in human erythroleukemia cell line (Beneytout et al., 1995).

  • Pharmacokinetics in Hyperlipidemic Rats : Diosgenin shows significantly different pharmacokinetics in normal and hyperlipidemic rats, which is beneficial for its clinical use (Xu et al., 2009).

  • Wide Range of Pharmacological Activities : Diosgenin exhibits anticancer, cardiovascular protective, anti-diabetes, neuroprotective, immunomodulatory, and skin protective effects (Chen et al., 2015).

  • Extraction from Natural Sources : Diosgenin can be extracted from various natural sources like Dioscorea species (Shah & Lele, 2012).

  • Cardioprotective Role : Diosgenin protects cardiac cells from hypoxia-reoxygenation injury by modulating pro-survival and pro-death molecules (Jayachandran, Vasanthi, & Gurusamy, 2016).

  • Vascular Dysfunction Mitigation in Diabetes : Diosgenin mitigates vascular dysfunction in diabetic rats, enhancing endothelium-dependent relaxation and reducing oxidative stress and inflammation (Roghani-Dehkordi, Roghani, & Baluchnejadmojarad, 2015).

  • Anti-Cancer Properties : Diosgenin shows pro-apoptotic and anti-cancer properties, and can sensitize cancer cells to standard chemotherapy (Sethi et al., 2018).

properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCROZIJKBXZDP-IKEOEMBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosgenin acetate

CAS RN

1061-54-7
Record name Diosgenin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosgenin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001061547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (20R,25R)-spirost-5-en-3β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOSGENIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEK7912LLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
FC Uhle - The Journal of Organic Chemistry, 1962 - ACS Publications
In 1956 Miner and Wallis described an interesting fission of the spiroketal ring juncture of diosgenin acetate (I) with anhydrous hydrogen chloride in refluxing acetic anhydride to give an …
Number of citations: 17 pubs.acs.org
JA Hernández-Rivera, M Herrera-García… - Steroids, 2023 - Elsevier
Diosgenin and its derivatives have proved a huge importance in diverse biological activities. The optimized production of the diastereoisomers of the epoxide of diosgenin acetate by …
Number of citations: 3 www.sciencedirect.com
A Rosado-Abon, N Esturau-Escofet… - Journal of Chemical …, 2013 - Springer
… Herein we report on the crystal structure of diosgenin acetate… of C-25 respect to that of diosgenin acetate (1) suggests a 1,3 … -20 respect to that of diosgenin acetate can be attributed to a …
Number of citations: 8 link.springer.com
RE Marker, DL Turner, PR Ulshafer - Journal of the American …, 1940 - ACS Publications
In the United States a single wild species of the Dioscoreaceae has been reported. This is Dios-corea villosa (L.). Other members of this family occur in Central and South America. …
Number of citations: 34 pubs.acs.org
G Blunden, R Hardman - Journal of Pharmacy and …, 1963 - academic.oup.com
… tuber calculated as diosgenin acetate from infra-red spectra. … pure diosgenin acetate had the extinction value of 7.685. … content is expressed as diosgenin acetate per cent of the moisture …
Number of citations: 30 academic.oup.com
RE Marker, RB Wagner… - Journal of the American …, 1942 - ACS Publications
… with an authentic sample of diosgenin acetate, 197-199. … with diosgenin acetate, 197-199; yield, approximately 0.5 g. per pound … with an authentic sample of diosgenin acetate, 197-199. …
Number of citations: 16 pubs.acs.org
K Morita, S Noguchi, H Kono, T Miki - Chemical and pharmaceutical …, 1963 - jstage.jst.go.jp
… Since bromination of diosgenin acetate had been known to … a small amount of pyridine, diosgenin acetate and an equimolar … When diosgenin acetate dissolved in dimethylformamide …
Number of citations: 11 www.jstage.jst.go.jp
FF da Costa, R Mukherjee - Journal of Natural Products, 1984 - ACS Publications
Alegre in the southernmost state of Rio Grande do Sul, enjoys folklore medicinal values but so far has never been studied chemically. Therefore, we became interested and found (tic) …
Number of citations: 3 pubs.acs.org
K Karwowska, E Skrodzka, J Kotyńska, AD Petelska - Coatings, 2020 - mdpi.com
… this study (diosgenin and diosgenin acetate) are classified as … Diosgenin and diosgenin acetate were chosen here due to … modified by diosgenin and diosgenin acetate. Therefore, this …
Number of citations: 3 www.mdpi.com
ME Wall, HW Jones - Journal of the American Chemical Society, 1957 - ACS Publications
… We found that treatment of diosgenin acetate with deuterium acetate or refluxing 23a- and … Bromination of the deuterated diosgenin acetate gave a tribromo compound in which …
Number of citations: 12 pubs.acs.org

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